

Identified Isomers of C8H9ClN₂O₂

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate
Cat. No.:	B1315276

[Get Quote](#)

Two potential isomers for the molecular formula C8H9ClN₂O₂ have been identified through chemical databases:

- 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid[1]
- N-(6-chloro-2-pyridinyl)-2-hydroxypropanamide[2]

Detailed experimental data, including specific protocols, extensive quantitative data, and established signaling pathways for these exact compounds, are not readily available in the public domain. The following sections summarize findings on structurally similar molecules.

Research on Related Pyridine Derivatives

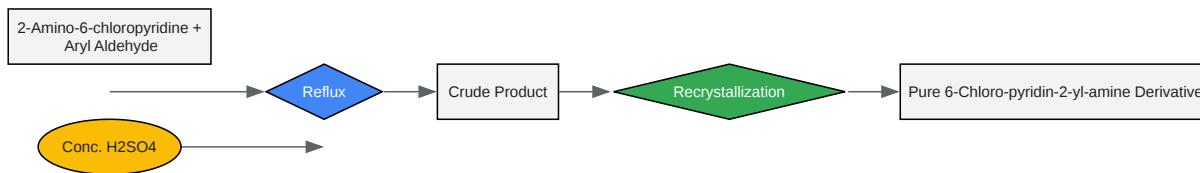
Research into compounds structurally related to N-(6-chloro-2-pyridinyl)-2-hydroxypropanamide reveals insights into their synthesis and potential biological activities.

Synthesis of 6-Chloro-pyridin-2-yl-amine Derivatives

A general method for the synthesis of 6-chloro-pyridin-2-yl-amine derivatives has been described. This involves the reaction of 2-amino-6-chloropyridine with various aryl aldehydes. [3]

- Equimolar concentrations of an appropriate aryl aldehyde and 2-amino-6-chloropyridine are mixed.
- A few drops of concentrated sulfuric acid are added to the mixture.

- The reaction mixture is then refluxed for a specified period.
- The resulting product is purified, typically through recrystallization.


Characterization of the synthesized compounds is performed using techniques such as elemental analysis, ^1H NMR, and mass spectrometry.^[3]

Antimicrobial Activity

A study on a series of synthesized 6-chloro-pyridin-2-yl-amine derivatives demonstrated that these compounds exhibit a range of antibacterial and antifungal activities.^[3] The antimicrobial screening was conducted using the disc diffusion method against various pathogenic strains.

Compound ID	Bacillus subtilis (MTCC 121) Zone of Inhibition (mm)	Staphylococcus aureus (MTCC 7443) Zone of Inhibition (mm)	Xanthomonas campestris (MTCC 7908) Zone of Inhibition (mm)	Escherichia coli (MTCC 7410) Zone of Inhibition (mm)	Fusarium oxysporum (MTCC 2480) Zone of Inhibition (mm)
3a	18	16	17	15	14
3b	14	13	12	11	10
3c	15	14	13	12	11
3d	16	15	14	13	12
3e	17	16	15	14	13
3f	19	18	18	17	16
3g	13	12	11	10	9
3h	20	19	19	18	17
Ciprofloxacin	25	24	23	22	-
Fluconazole	-	-	-	-	21

Data extracted from a study on related, but not identical, compounds.^[3]

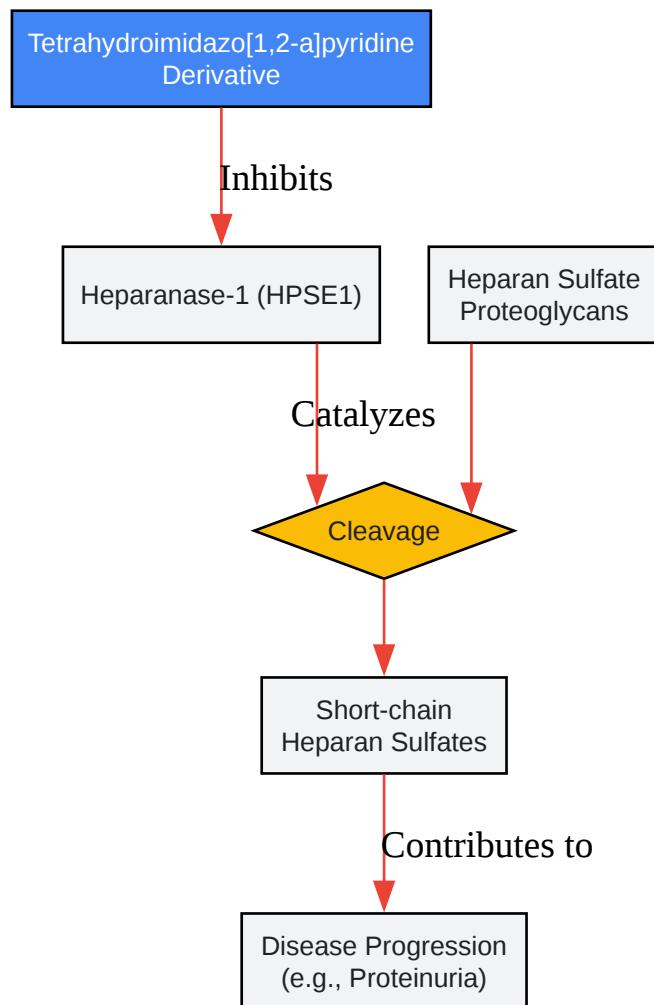
[Click to download full resolution via product page](#)

Caption: General synthesis workflow for 6-chloro-pyridin-2-yl-amine derivatives.

Research on Related Imidazo[1,2-a]pyridine Derivatives

The imidazo[1,2-a]pyridine scaffold, present in 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid, is a recurring motif in medicinal chemistry with a variety of reported biological activities.

Antifungal Activity


A study focused on 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid benzylidene hydrazide derivatives revealed their potential as antifungal agents against various *Candida* species.^{[1][2]}

Candida Species	MIC (mg/mL) of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid-(4-cyanobenzylidene)hydrazide
C. albicans	0.016 - 1
C. glabrata	0.016 - 1
C. krusei	0.016 - 1
C. parapsilosis	0.016 - 1
C. tropicalis	0.016 - 1
C. utilis	0.016 - 1
C. zeylanoides	0.016 - 1

This data is for a related compound and not the specific isomer of C₈H₉CIN₂O₂.^[1]^[2] The study also noted that the most active compound showed no in vitro toxicity up to a concentration of 25 µg/mL, suggesting selective antifungal activity.^[1]^[2]

Potential Signaling Pathway Involvement

While a specific signaling pathway for 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid has not been elucidated, research on a related compound, a derivative of tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid, has identified it as a potent inhibitor of heparanase-1 (HPSE1).^[4] HPSE1 is an enzyme involved in the cleavage of heparan sulfate proteoglycans and has been implicated in diseases such as nephrotic syndrome. This suggests a potential area of investigation for the biological activity of related imidazo[1,2-a]pyridine derivatives.

[Click to download full resolution via product page](#)

Caption: Postulated inhibitory action on the Heparanase-1 pathway.

In conclusion, while the IUPAC names for isomers of C₈H₉CIN₂O₂ can be identified, the detailed experimental and biological data required for an in-depth technical guide are not available for these specific compounds. The provided information on related chemical structures offers potential avenues for synthesis, and suggests that antimicrobial and enzyme inhibitory activities are promising areas for future research on these molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lead identification of novel tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid derivative as a potent heparanase-1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Identified Isomers of C8H9ClN2O2]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1315276#iupac-name-for-c8h9cln2o2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com